molecular formula C6H4Cl4O2 B1459719 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid CAS No. 1788041-68-8

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B1459719
CAS No.: 1788041-68-8
M. Wt: 249.9 g/mol
InChI Key: OAXSBVCQAMQFKW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS 1788041-68-8) is a high-value, polyhalogenated spirocyclic building block in organic and medicinal chemistry. Its unique architecture, featuring a strained spiro[2.2]pentane core and four chlorine atoms, makes it a versatile precursor for synthesizing complex molecular structures . The carboxylic acid moiety allows for straightforward functionalization, while the chlorine atoms provide sites for further derivatization via substitution reactions, enabling the construction of novel compounds . This reagent is critically valuable in pharmaceutical research for creating strained scaffolds often associated with bioactive properties, and in material science for developing advanced polymers . A key documented application is its use as a key intermediate in the synthesis of insecticidal and acaricidal agents, such as 3-phenoxy-benzyl esters, which demonstrate potent activity against arthropod pests . The compound is typically synthesized via chlorination of a spiro[2.2]pentane precursor and subsequent esterification . It is supplied with high purity and requires storage sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

IUPAC Name

1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBVCQAMQFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C(C2(Cl)Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS Number: 1788041-68-8) is a synthetic compound characterized by its unique spirocyclic structure and multiple chlorine substituents. This compound has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

  • Chemical Formula : C₆H₄Cl₄O₂
  • Molecular Weight : 249.91 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels in various biological assays. A case study referenced in OECD reports highlights the compound's safety profile:

  • Sub-Chronic Toxicity : In a 90-day dietary study involving Sprague Dawley rats, the compound demonstrated a No Observed Adverse Effect Level (NOAEL) of up to 2,500 mg/kg body weight per day for both male and female subjects .
  • Metabolic Pathways : The compound undergoes hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites. This metabolic pathway suggests that the compound may possess a favorable safety profile compared to other chlorinated compounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of chlorinated compounds similar to this compound. While specific data on this compound is limited, related compounds have shown significant efficacy against various bacterial strains:

Compound NameActivity Against BacteriaReference
4-ChlorophenolE. coli, S. aureus
Dichloroacetic acidPseudomonas aeruginosa
4,4-Dichlorobenzoyl chlorideStreptococcus pneumoniae

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.

Study on Environmental Impact

A significant area of research involves understanding the environmental impact of chlorinated compounds. A study focusing on similar spiro compounds found that they can persist in the environment but often degrade through photolytic processes or microbial action:

  • Persistence : Chlorinated compounds can remain in soil and water systems for extended periods.
  • Degradation : Photolysis and microbial degradation pathways have been identified as critical for mitigating environmental risks associated with these compounds .

Pharmacological Potential

The pharmacological potential of spiro compounds has been widely studied. While specific research on this compound is sparse, related spirocyclic acids have demonstrated:

  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
  • Anticancer Activity : Some spiro compounds have been investigated for their ability to inhibit tumor growth in preclinical models.

Scientific Research Applications

Synthetic Chemistry

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid serves as a valuable intermediate in synthetic organic chemistry. Its highly chlorinated structure allows for various substitution reactions that can yield diverse derivatives useful in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive molecules. For instance, it has been employed as a precursor in the synthesis of chlorinated analogs of known drugs, enhancing their biological activity and selectivity.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in creating novel therapeutic agents. Its spirocyclic nature can lead to compounds with improved pharmacokinetic properties.

Case Study: Anticancer Agents

Studies have indicated that derivatives of this compound exhibit promising anticancer activity. Researchers have synthesized various derivatives and evaluated their efficacy against cancer cell lines, revealing significant cytotoxic effects.

Material Science

In material science, this compound is investigated for its potential use in developing new polymers and materials with enhanced thermal stability and chemical resistance due to the presence of chlorine atoms.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal stability. The chlorinated structure contributes to the overall resilience of the resulting materials under harsh environmental conditions.

Agricultural Chemistry

The compound is also being studied for its potential applications in agricultural chemistry as a pesticide or herbicide precursor.

Case Study: Pesticidal Activity

Initial studies have shown that certain derivatives possess herbicidal properties, making them candidates for developing new agricultural chemicals that could help manage pest resistance.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Cases
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesDrug synthesis
Pharmaceutical DevelopmentPotential drug candidate with unique biological activityAnticancer agents
Material ScienceEnhances properties of polymersHigh-performance materials
Agricultural ChemistryDevelopment of new pesticides or herbicidesHerbicidal activity

Comparison with Similar Compounds

Spiro[2.2]pentane-1-carboxylic Acid (Parent Compound)

  • CAS : 17202-64-1
  • Molecular Formula : C₆H₈O₂
  • Molar Mass : 112.13 g/mol
  • Key Differences :
    • Lacks chlorine substituents, resulting in lower molecular weight and reduced steric bulk.
    • Predicted pKa: 4.81 (vs. lower pKa expected for the chlorinated derivative due to electron-withdrawing effects of Cl) .
    • Boiling Point: 224.3°C (predicted), compared to higher values for halogenated derivatives .

tert-Butyl 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylate

  • CAS : 1177266-41-9
  • Molecular Formula : C₁₁H₁₄Cl₄O₂ (estimated)
  • Key Differences: Contains a tert-butyl ester group instead of a free carboxylic acid, enhancing solubility in nonpolar solvents. The ester group reduces acidity (pKa ~8–10 for similar esters) compared to the carboxylic acid analog .

Comparison with Other Chlorinated Carboxylic Acids

3,4,5,6-Tetrachlorophthalimide

  • CAS : 1571-13-7
  • Molecular Formula: C₈H₃Cl₄NO₂
  • Key Differences :
    • Aromatic phthalimide core vs. spirocyclic aliphatic structure.
    • Higher purity (98%) in commercial samples, suggesting greater synthetic stability .

Tetrachlorophthalonitrile

  • CAS : 1953-99-7
  • Molecular Formula : C₈Cl₄N₂
  • Key Differences :
    • Nitrile functional groups confer reactivity in polymerization or metal-organic frameworks (MOFs), unlike the carboxylic acid’s role in hydrogen bonding .

Comparison with Bicyclic Carboxylic Acids

3-(tert-Butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • CAS : 201162-53-0
  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Differences :
    • Bicyclo[1.1.1]pentane core introduces greater ring strain than spiro[2.2]pentane, influencing reactivity in click chemistry or peptide mimicry .
    • The tert-butoxycarbonyl (Boc) group provides orthogonal protection for amine functionalities, unlike the chlorine substituents in the target compound .

Preparation Methods

Reagents and Conditions

  • Starting materials: α,β-unsaturated amides derived from chiral camphorpyrazolidinone or related chiral auxiliaries.
  • Carbene source: Chloroform (CHCl₃) in the presence of 50% sodium hydroxide (NaOH).
  • Phase transfer catalyst: Tetrabutylammonium bromide (TBABr) or tetrabutylammonium chloride (TBAC).
  • Temperature: Room temperature (RT) typically, with some reactions performed at elevated temperatures (up to 70°C) depending on substrate.
  • Reaction time: Varied from 6 to 72 hours depending on substrate and conditions.

Mechanism Summary

  • Gem-dichlorocarbene is generated in situ by deprotonation of chloroform with NaOH.
  • The carbene adds to the double bond of the α,β-unsaturated amide, forming a gem-dichlorocyclopropane intermediate.
  • Subsequent ring expansion/annulation leads to the formation of the tetrachlorospiro[2.2]pentane ring system.
  • The stereochemistry of addition is influenced by the chiral auxiliary, favoring attack opposite to the bulky substituents.

Experimental Findings and Data

The following table summarizes key experimental data from a comprehensive study on the preparation of spiro[2.2]pentane derivatives, including the target compound, using various α,β-unsaturated substrates.

Entry Substrate (R1, R2, R3) Time (h) Temp (°C) Yield (%) Product Type Diastereomer Ratio (d.ratio)
1 H, H, H 24 RT 68 Spiro (3a, 3b) 57:43
2 H, Ph, H 24 RT 62 Spiro (4a) >99.5
4 H, n-Pr, H 24 RT 73 Spiro (5a) >99.5
5 H, CH3, H 24 RT 61 Spiro (6a) >99.5
9 CH3, CH3, H 48 RT 61 Gem-dichlorocyclopropane (7c) >99.5
10 CH3, H, H 48 70 12 Gem-dichlorocyclopropane (8c) >99.5
  • Notes:
    • Substrates with bulky β-substituents (e.g., isopropyl, tert-butyl) showed no reaction or very low yields.
    • β-Phenyl substitution favored exclusive formation of a single diastereomer.
    • α,β-disubstituted substrates predominantly formed gem-dichlorocyclopropanes rather than spiro compounds.
    • The stereochemistry of the products was confirmed by X-ray crystallography, indicating trans orientation of substituents consistent with a singlet carbene addition mechanism.

Summary Table of Preparation Methods

Method Carbene Source Catalyst Substrate Type Temperature Product Outcome Notes
Chloroform + 50% NaOH + TBABr Chloroform (CHCl₃) TBABr α,β-unsaturated amides with chiral auxiliary RT to 70°C High yields of tetrachlorospiro[2.2]pentane carboxylic acid derivatives High diastereoselectivity, confirmed by X-ray
Sodium trichloroacetate + CHCl₃ + TBAC Sodium trichloroacetate TBAC Similar substrates RT Mainly Michael addition products, low spiro yields Less effective for spiro compound synthesis

Research Findings and Implications

  • The diastereoselective addition of gem-dichlorocarbene to α,β-unsaturated amides is a robust and versatile method to prepare 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid derivatives.
  • The choice of substrate substituents critically affects the reaction outcome , with smaller or less hindered β-substituents favoring spiro ring formation.
  • The use of chiral camphorpyrazolidinone auxiliaries enhances stereoselectivity, enabling asymmetric synthesis.
  • This methodology provides a superior alternative to classical resolution methods for obtaining stereochemically pure spiro compounds.
  • The tetrachlorospiro[2.2]pentane scaffold is valuable for synthesizing biologically active molecules, including insecticides and pharmaceuticals.

Q & A

Q. What are the established synthetic routes for 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid?

A common precursor, tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (CAS 1177266-41-9), is synthesized via chlorination of a spirocyclic ester intermediate. The carboxylic acid is then obtained through hydrolysis under acidic or basic conditions. Key steps include controlling chlorination efficiency and steric effects during ring formation .

Q. How is the compound characterized structurally?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm spirocyclic geometry and chlorine substitution patterns.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ or [M-H]- ions).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Comparative analysis with analogs like 2,2-difluorospiro[2.2]pentane-1-carboxylic acid (CAS 2193061-40-2) aids in structural validation .

Q. What analytical methods ensure purity and identity?

  • HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 to resolve polar impurities .
  • TLC : Silica gel plates with chloroform/methanol mixtures for rapid purity checks.
  • Elemental analysis : Quantify chlorine content (~45% theoretical for C₆H₄Cl₄O₂) to confirm stoichiometry .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance in the spirocyclic core?

Apply factorial experimental design to test variables:

  • Catalyst type (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts acylation analogs ).
  • Reaction temperature (20–80°C) and chlorination time.
  • Solvent polarity (e.g., dichloromethane vs. THF). Statistical analysis identifies dominant factors (e.g., temperature > solvent) for yield improvement .

Q. How to resolve contradictions in NMR data due to dynamic stereochemistry?

  • Perform variable-temperature NMR (-40°C to 60°C) to detect ring-flipping or conformational changes.
  • Compare with rigid analogs (e.g., 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, CAS 156329-86-1) to distinguish static vs. dynamic effects .
  • Use DFT calculations to model energy barriers for spirocyclic ring interconversion .

Q. What strategies assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
  • Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for chlorinated spiro compounds ).
  • Light sensitivity : Expose to UV-Vis light and track photolytic byproducts .

Q. How to predict reactivity using computational models?

  • Molecular docking : Screen interactions with biological targets (e.g., enzymes requiring rigid carboxylate motifs).
  • Hammett constants : Correlate chlorine substituent effects with reaction rates (σ~Cl = +0.23).
  • pKa estimation : Use COSMO-RS to predict carboxylic acid dissociation (~2.5–3.5) for solubility studies .

Q. What bioactivity assays are suitable for this compound?

  • Enzyme inhibition : Test against metalloproteases (e.g., ACE) due to spirocyclic rigidity mimicking transition states.
  • Antimicrobial activity : Broth microdilution assays (MIC) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on mammalian cell lines to evaluate therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Reactant of Route 2
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

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